molecular formula C10H14N2O2 B1385730 2-(Isobutylamino)isonicotinic acid CAS No. 1019388-25-0

2-(Isobutylamino)isonicotinic acid

Cat. No.: B1385730
CAS No.: 1019388-25-0
M. Wt: 194.23 g/mol
InChI Key: VFDQHMAPBJAVSK-UHFFFAOYSA-N
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Description

2-(Isobutylamino)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acids This compound is characterized by the presence of an isobutylamino group attached to the isonicotinic acid structure It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and an isobutylamino group at the 2-position

Biochemical Analysis

Biochemical Properties

2-(Isobutylamino)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme N-acetyltransferase, which is involved in the acetylation of the compound. This interaction affects the enzyme’s activity, leading to changes in the metabolic pathways it regulates . Additionally, this compound has been shown to bind to specific proteins, altering their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate certain signaling pathways that lead to the upregulation of genes involved in cell growth and differentiation . Moreover, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into how this compound can modulate biological processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its activity . In stable conditions, it can maintain its effects on cellular processes for extended periods. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism . These findings highlight the importance of considering temporal effects when using the compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function . At higher doses, it can induce significant changes in cell signaling pathways and gene expression . Additionally, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. One of the key pathways is the acetylation pathway, where the compound is acetylated by N-acetyltransferase . This modification affects the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its interactions with biomolecules and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with isobutylamine. One common method includes the following steps:

    Formation of Isonicotinoyl Chloride: Isonicotinic acid is first converted to isonicotinoyl chloride using thionyl chloride.

    Amidation Reaction: The isonicotinoyl chloride is then reacted with isobutylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Isobutylamino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Isobutylamino)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Nicotinic Acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.

    Picolinic Acid: An isomer with the carboxyl group at the 2-position.

Uniqueness: 2-(Isobutylamino)isonicotinic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-methylpropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQHMAPBJAVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651392
Record name 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019388-25-0
Record name 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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